molecular formula C32H42N4O10S B8075173 DBCO-Sulfo-PEG(4)-NH2

DBCO-Sulfo-PEG(4)-NH2

Cat. No.: B8075173
M. Wt: 674.8 g/mol
InChI Key: STVKRTXHJIWDHK-UHFFFAOYSA-N
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Description

DBCO-Sulfo-PEG(4)-NH2, also known as dibenzocyclooctyne-sulfo-polyethylene glycol(4)-amine, is a water-soluble compound widely used in bioorthogonal chemistry. This compound features a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an amine group. The DBCO group is known for its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a valuable tool in bioconjugation and click chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Sulfo-PEG(4)-NH2 typically involves the following steps:

    Formation of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    PEGylation: The polyethylene glycol (PEG) spacer is introduced through a coupling reaction with the DBCO moiety. This step often involves the use of activating agents to facilitate the reaction.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DBCO-Sulfo-PEG(4)-NH2 primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and highly selective for azide-functionalized molecules .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with azide-functionalized molecules is a stable triazole linkage. This product is highly stable and suitable for various bioconjugation applications .

Scientific Research Applications

DBCO-Sulfo-PEG(4)-NH2 has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.

    Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of DBCO-Sulfo-PEG(4)-NH2 involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications. The PEG spacer enhances solubility and biocompatibility, while the amine group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a DBCO group, a PEG spacer, and an amine group. This combination allows for versatile applications in bioconjugation, enhanced solubility, and further functionalization .

Properties

IUPAC Name

3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVKRTXHJIWDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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